

# Fluchloraminopyr: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Fluchloraminopyr*

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## Introduction

**Fluchloraminopyr** is a novel herbicide belonging to the pyridyloxycarboxylic acid class of synthetic auxins. It is the active metabolite of the proherbicide **Fluchloraminopyr**-tefuryl. Developed by Qingdao Kingagroot Chemical Co., Ltd., **Fluchloraminopyr** exhibits high efficacy against a broad spectrum of weeds, including those resistant to other herbicides. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and mechanism of action of **Fluchloraminopyr**, designed to support research and development in the fields of agrochemistry and drug development.

## Chemical Structure and Properties

**Fluchloraminopyr** is a chiral molecule, with the herbicidal activity primarily attributed to the (2R)-enantiomer. The chemical identity and key physicochemical properties of **Fluchloraminopyr** and its tefuryl ester proherbicide are summarized below.

Table 1: Chemical Identification of **Fluchloraminopyr** and **Fluchloraminopyr**-tefuryl

Identifier	Fluchloraminopyr	Fluchloraminopyr-tefuryl
IUPAC Name	(2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]propanoic acid[1][2]	(RS)-tetrahydrofurfuryl (2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]propanoate
CAS Number	2445980-81-2[1][2]	2445983-82-2[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> Cl <sub>2</sub> FN <sub>2</sub> O <sub>3</sub> [1][2]	C <sub>13</sub> H <sub>15</sub> Cl <sub>2</sub> FN <sub>2</sub> O <sub>4</sub>
Molecular Weight	269.06 g/mol	353.17 g/mol
Canonical SMILES	CC(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F	C--INVALID-LINK--OC2=NC(=C(C(=C2Cl)N)Cl)F
Isomeric SMILES	C--INVALID-LINK--OC1=NC(=C(C(=C1Cl)N)Cl)F	C--INVALID-LINK--OC2=NC(=C(C(=C2Cl)N)Cl)F
InChIKey	LEIWLFGHOGNSAD-UWTATZPHSA-N[1]	RTONGXWQCWZDSR-ULUSZKPHSA-N

Table 2: Physicochemical Properties of **Fluchloraminopyr** and **Fluchloraminopyr-tefuryl**

Property	Fluchloraminopyr	Fluchloraminopyr-tefuryl
Physical State	Solid (presumed)	Data not available
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Vapor Pressure	Data not available	Data not available
Water Solubility	Data not available	Data not available
pKa	Data not available	Data not available
LogP (Octanol-Water Partition Coefficient)	Data not available	2.9 (Computed)

Note: Experimental physicochemical data for **Fluchloraminopyr** is not readily available in public literature. The LogP value for **Fluchloraminopyr-tefuryl** is a computed value.

## Experimental Protocols

### Stereoselective Synthesis of (2R)-Fluchloraminopyr

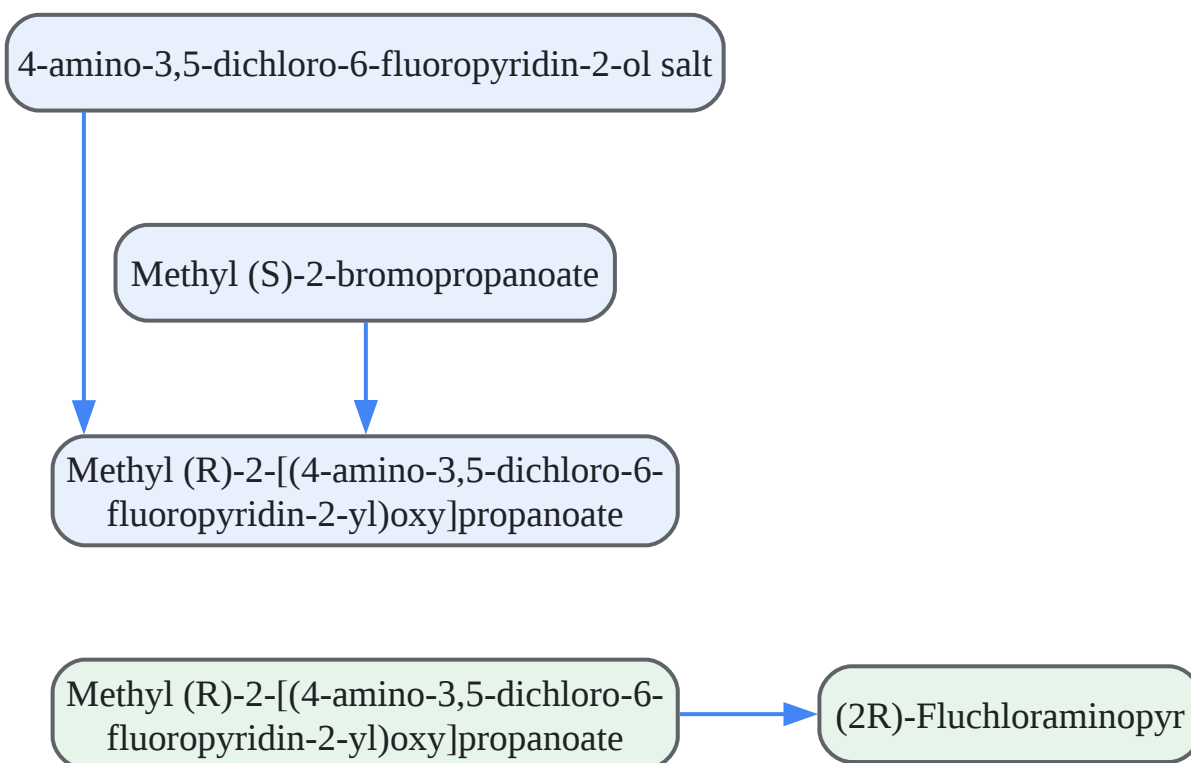
The synthesis of the biologically active (R)-isomer of **Fluchloraminopyr** is achieved through a stereospecific route, as detailed in patent literature (WO2020135235A1). The general methodology involves the following key steps:

#### Step 1: Nucleophilic Substitution

- The sodium or potassium salt of 4-amino-3,5-dichloro-6-fluoropyridin-2-ol is reacted with a chiral methyl (S)-2-bromopropanoate.
- The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- The nucleophilic substitution proceeds with an inversion of stereochemistry at the chiral center, yielding methyl (R)-2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate.
- The reaction mixture is stirred at a controlled temperature (e.g., 60-80 °C) for several hours until completion, monitored by a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- The product is isolated by extraction and purified by column chromatography.

#### Step 2: Hydrolysis

- The methyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid.
- This is typically achieved by treating the ester with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of methanol and water.
- The reaction is stirred at room temperature until the ester is completely consumed.
- The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the (R)-**Fluchloraminopyr**.
- The solid product is collected by filtration, washed with water, and dried under vacuum.



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Stereoselective synthesis of (2R)-**Fluchloraminopyr**.

## Analysis of Fluchloraminopyr in Soil by QuEChERS and UHPLC-MS/MS

A representative protocol for the extraction and analysis of pyridyloxy-carboxylic acid herbicides like **Fluchloraminopyr** from soil matrices is outlined below. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

### 1. Sample Preparation and Extraction (QuEChERS)

- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile and 5 mL of water.
- Vortex vigorously for 1 minute to ensure thorough mixing.

- Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥4000 rpm for 5 minutes.

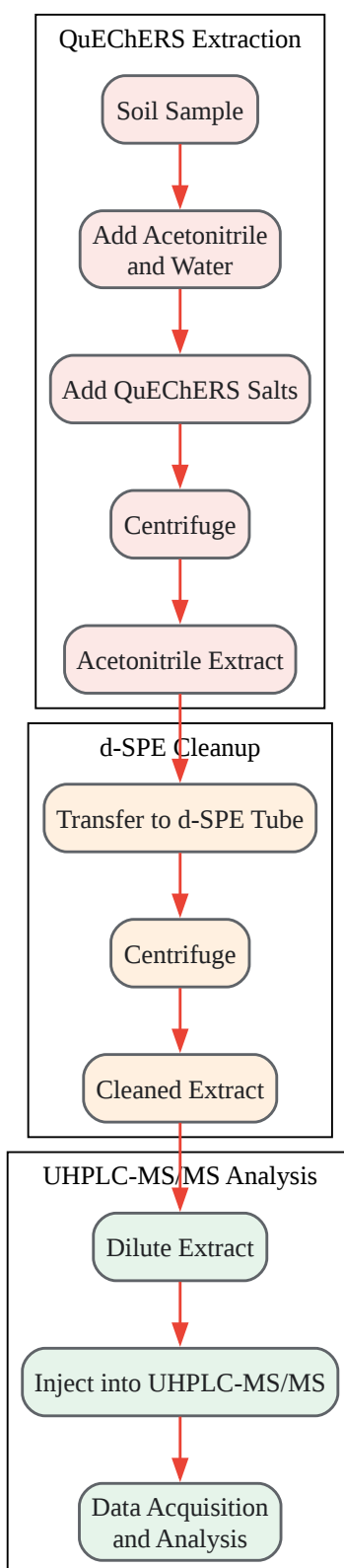
## 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO<sub>4</sub>, 50 mg primary secondary amine (PSA), and 50 mg C18).
- Vortex for 30 seconds.
- Centrifuge at ≥10000 rpm for 5 minutes.

## 3. UHPLC-MS/MS Analysis

- Take the supernatant from the d-SPE step and dilute it with an appropriate mobile phase (e.g., 1:1 with water/acetonitrile).
- Inject the diluted sample into the UHPLC-MS/MS system.
- UHPLC Parameters (Typical):
  - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
  - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A suitable gradient from low to high organic phase to ensure separation of the analyte from matrix components.
  - Flow Rate: 0.3-0.5 mL/min.
  - Column Temperature: 40 °C.

- MS/MS Parameters (Typical):
  - Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for **Fluchloraminopyr**).
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - Precursor and Product Ions: Specific m/z transitions for **Fluchloraminopyr** need to be determined by direct infusion of a standard.
  - Collision Energy and other source parameters: Optimized for the specific instrument and analyte.



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Analytical workflow for **Fluchloraminopyr** in soil.

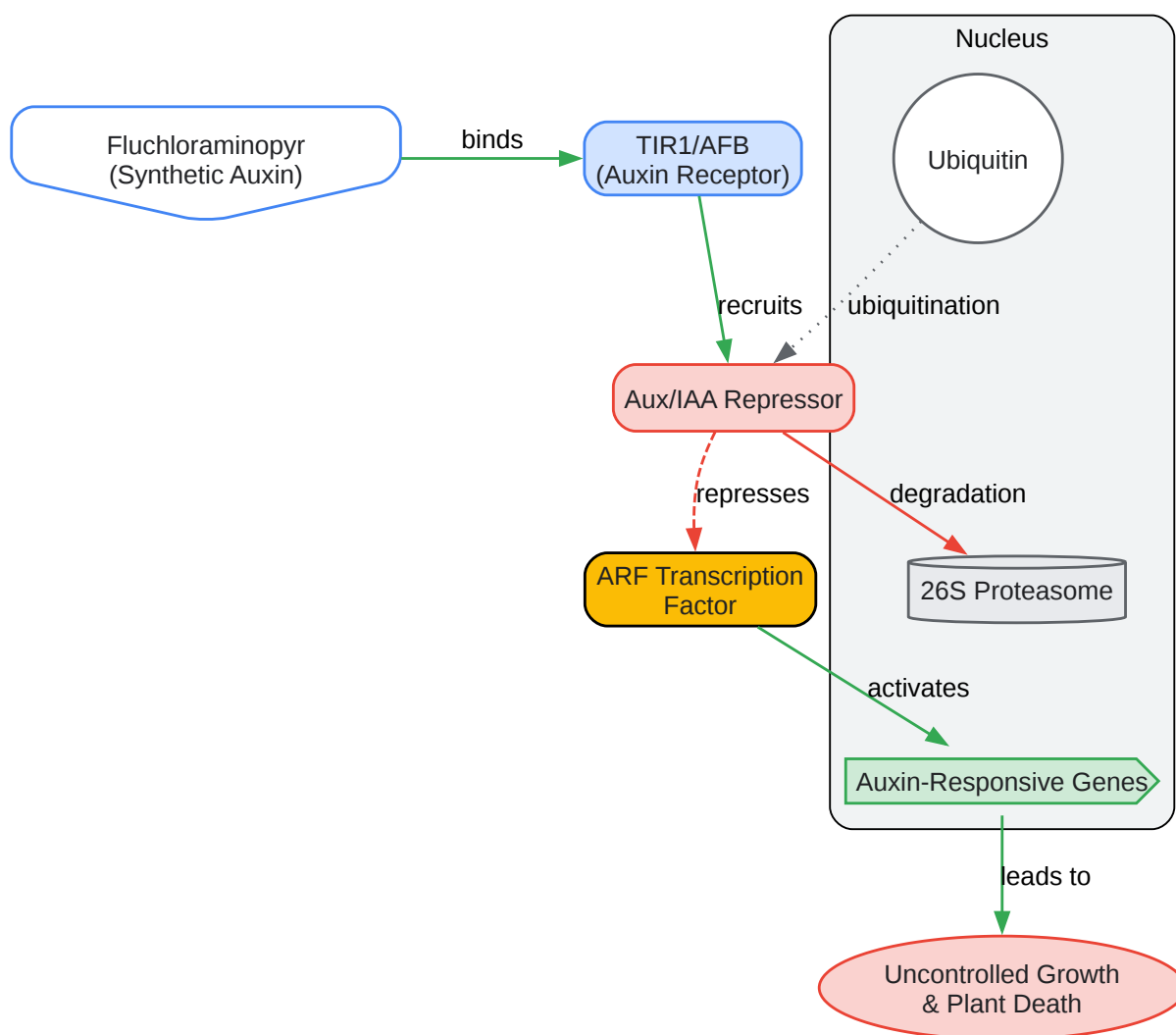
## Mechanism of Action: Synthetic Auxin Signaling Pathway

**Fluchloraminopyr** functions as a synthetic auxin, which mimics the natural plant hormone indole-3-acetic acid (IAA). Synthetic auxins disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled and disorganized growth, which ultimately results in plant death. The core of the auxin signaling pathway involves three main protein families: the TIR1/AFB F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.

The mechanism proceeds as follows:

- **Auxin Binding:** In the presence of high auxin concentrations (either natural IAA or a synthetic auxin like **Fluchloraminopyr**), the hormone binds to the TIR1/AFB receptor protein.
- **Formation of a Co-receptor Complex:** This binding event promotes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein, forming a co-receptor complex.
- **Ubiquitination and Degradation:** The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The formation of the co-receptor complex leads to the ubiquitination of the Aux/IAA repressor.
- **Proteasomal Degradation:** The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.
- **Activation of Gene Expression:** In the absence of auxin, Aux/IAA proteins are bound to ARF transcription factors, repressing their activity. The degradation of Aux/IAA repressors releases the ARFs, allowing them to activate the transcription of auxin-responsive genes.
- **Uncontrolled Growth:** The constitutive activation of these genes by synthetic auxins leads to epinastic growth, tissue proliferation, and ultimately, the death of the plant.





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Synthetic auxin signaling pathway of **Fluchloraminopyr**.

## Conclusion

**Fluchloraminopyr** represents a significant development in herbicide technology, offering a potent solution for weed management. This guide has provided a comprehensive overview of its chemical structure, properties, and mode of action. The detailed experimental protocols for its synthesis and analysis serve as a valuable resource for researchers. Further investigation into its physicochemical properties and the development of validated analytical methods will be crucial for its effective and safe application in agriculture and for exploring its potential in other areas of chemical and biological research.

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